2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide
Overview
Description
2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(tricyclo[3311~3,7~]dec-1-yl)hydrazinecarboxamide is a complex organic compound that features an adamantyl group and an indene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide typically involves multiple steps, starting with the preparation of the adamantyl and indene derivatives. One common method involves the reaction of 1-adamantylamine with 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then treated with hydrazinecarboxamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of alternative coupling agents, solvents, and reaction conditions to streamline the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the adamantyl or indene moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s adamantyl and indene moieties contribute to its binding affinity and specificity, allowing it to modulate the activity of these targets and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- N-(1-adamantyl)-4-(2-{[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]amino}-4-methyl-1,3-thiazol-5-yl)-2,4-dioxobutanamide
Uniqueness
2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide is unique due to its combination of an adamantyl group and an indene derivative, which imparts distinct structural and functional properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoylamino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-14(29-20-6-5-18-3-2-4-19(18)10-20)21(27)25-26-22(28)24-23-11-15-7-16(12-23)9-17(8-15)13-23/h5-6,10,14-17H,2-4,7-9,11-13H2,1H3,(H,25,27)(H2,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBPZFUTEWULKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)NC12CC3CC(C1)CC(C3)C2)OC4=CC5=C(CCC5)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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